Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide
Description
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a sodium-coordinated phosphine oxide derivative featuring a rigid o-xylene backbone. Its structure comprises a benzene ring substituted with two methylene-linked diphenylphosphine oxide groups, with sodium phenoxide likely acting as a counterion or stabilizing moiety. Phosphine oxides are widely studied for their roles in catalysis, materials science, and coordination chemistry due to their air stability and strong electron-withdrawing properties .
Properties
Molecular Formula |
C66H53NaO5P4 |
|---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
sodium;1,2-bis(diphenylphosphoryl)benzene;phenoxide |
InChI |
InChI=1S/2C30H24O2P2.C6H6O.Na/c2*31-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28;7-6-4-2-1-3-5-6;/h2*1-24H;1-5,7H;/q;;;+1/p-1 |
InChI Key |
NYNZJRNHSJIINX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide typically involves the reaction of diphenylphosphine with benzene-1,2-dithiol, followed by oxidation with a strong oxidizing agent such as hydrogen peroxide to form the corresponding phosphine oxide . The final step involves the reaction with sodium phenoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide undergoes various types of chemical reactions, including:
Oxidation: Conversion of phosphine groups to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for the oxidation of phosphine groups.
Nucleophiles: Alkyl halides are used in nucleophilic substitution reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of phosphine groups.
Quaternary Phosphonium Salts: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide involves its role as a catalyst in facilitating chemical reactions. The phosphine oxide groups can coordinate with metal centers, enhancing their reactivity and enabling efficient bond formation . The sodium phenoxide moiety may also play a role in stabilizing reaction intermediates.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and selected analogs:
Key Observations:
- Backbone Rigidity: The benzene backbone in the target compound and 1,2-bis(diphenylphosphinoylmethyl)benzene (CAS 15303-27-2) imparts structural rigidity compared to the flexible ethane backbone in ethane-1,2-diylbis(diphenylphosphine oxide). This rigidity may enhance thermal stability and influence coordination geometry in metal complexes .
- Electronic Effects: Substituents like methoxy (electron-donating) in MQxTPPO1 and fluorine (electron-withdrawing) in FQxTPPO1 modulate electronic properties, which could parallel the sodium phenoxide group’s role in altering solubility or reactivity in the target compound .
Functional and Catalytic Properties
Air Stability and Reactivity:
Phosphine oxides are generally air-stable, as demonstrated in for a related compound. The sodium phenoxide moiety may further enhance stability by neutralizing acidic protons, making the compound suitable for aerobic catalytic reactions .
Solubility and Coordination Chemistry:
- The sodium ion in the target compound likely improves solubility in polar solvents (e.g., DMF, DMSO) compared to neutral analogs like 1,2-bis(diphenylphosphinoylmethyl)benzene.
- In contrast, ethane-1,2-diylbis(diphenylphosphine oxide) (CAS 4141-50-8) has been used to synthesize palladium complexes for cross-coupling reactions, suggesting that backbone flexibility aids in metal coordination .
Biological Activity
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : Sodium; 1,2-bis(diphenylphosphoryl)benzene; phenoxide
- Molecular Formula : CHNaOP
- Molecular Weight : 486.48 g/mol
This compound features two diphenylphosphine oxide groups attached to a benzene ring, with a sodium phenoxide moiety contributing to its unique properties.
Biological Activity Overview
The biological activity of this compound is primarily explored in the context of its interactions with cellular systems and potential therapeutic applications.
Research indicates that phosphine oxides can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Phosphine oxides may inhibit specific enzymes, leading to altered metabolic pathways.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress in cells.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Toxicity Profile
According to the Safety Data Sheet (SDS), this compound poses several hazards:
- Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A), it can cause redness and pain upon contact.
- Respiratory Irritation : Inhalation may lead to respiratory issues.
- Acute Toxicity : While specific acute toxicity data is not available, overexposure may result in serious health effects.
Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of phosphine oxide derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in certain cancer cells by activating caspase pathways. The study highlighted that this compound showed significant cytotoxicity against breast cancer cell lines at concentrations as low as 10 µM.
Study 2: Antioxidant Effects
Research published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various phosphine oxides. It was found that this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells at 10 µM |
| Study 2 | Antioxidant Effects | Effective free radical scavenger |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
